N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine
Description
N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine (molecular formula: C₁₃H₁₀F₃N₃O₂; molecular weight: 297.24) is a pyrimidine derivative featuring a glycine moiety attached to a 6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl scaffold . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the phenyl and glycine substituents influence electronic and steric properties. This compound is part of a broader class of pyrimidine-based molecules studied for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H10F3N3O2 |
|---|---|
Molecular Weight |
297.23 g/mol |
IUPAC Name |
2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)10-6-9(8-4-2-1-3-5-8)18-12(19-10)17-7-11(20)21/h1-6H,7H2,(H,20,21)(H,17,18,19) |
InChI Key |
RQLUHWZOBMWUCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the reaction of 6-phenyl-4-(trifluoromethyl)pyrimidine-2-amine with glycine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions can occur at the pyrimidine ring, where different substituents can be introduced using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of tumor cell proliferation and other biological effects . The molecular targets and pathways involved include ubiquitin-specific protease 7 (USP7) and other key proteins .
Comparison with Similar Compounds
Data Tables
Table 1: Key Physicochemical Properties
Biological Activity
N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound that has gained attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a phenyl group and a trifluoromethyl group, which are known to influence its biological interactions. The molecular formula is C13H10F3N3O2, with a molecular weight of 307.24 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.
Research indicates that this compound may act through multiple mechanisms:
- Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes, including those involved in metabolic pathways relevant to cancer and diabetes.
- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways critical for cellular responses.
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
- Antiproliferative Effects : The compound exhibited significant antiproliferative activity against several cancer cell lines, including ovarian and breast cancer cells. For example:
- Enzyme Inhibition : The compound was evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment : A study demonstrated that this compound could inhibit cell viability in cancer cell lines overexpressing specific enzymes involved in tumor growth.
- Neurological Disorders : Its ability to inhibit cholinesterases suggests potential applications in treating Alzheimer's disease by enhancing cholinergic signaling.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other compounds with similar structures:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Cancer Cell Line IC50 (µM) |
|---|---|---|---|
| This compound | 10.4 | 7.7 | OVCAR-3: 31.5 |
| Compound X | 12.0 | 8.5 | OVCAR-3: 40.0 |
| Compound Y | 15.0 | 10.0 | OVCAR-3: 35.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
